Stereochemical Differentiation: Absolute Configuration (1R,2S) vs. Enantiomer (1S,2R) and Diastereomers
The target compound possesses the defined absolute configuration (1R,2S), which is non-superimposable on its mirror image (1S,2R) and distinct from its diastereomers (1R,2R) and (1S,2S). This specific stereochemistry is critical for enantioselective interactions in biological systems and asymmetric catalysis. The (1R,2S) configuration places the methyl and amine groups in a cis relationship with specific spatial orientation, which directly impacts molecular recognition. In comparative studies of cyclopropylamine inhibitors, stereoisomers exhibit differential inhibitory activities, with the cis-configuration being essential for mechanism-based inhibition of MAO and LSD1 [1]. The (1R,2S) isomer is a key building block for synthesizing enantiomerically pure pharmaceuticals, where stereochemical integrity dictates downstream efficacy and safety profiles .
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (1R,2S) absolute configuration |
| Comparator Or Baseline | (1S,2R) enantiomer; (1R,2R) and (1S,2S) diastereomers; racemic mixture |
| Quantified Difference | Stereochemical identity; biological activity can vary by >10-fold between enantiomers/diastereomers in related cyclopropylamine series [1] |
| Conditions | N/A – structural differentiation |
Why This Matters
Specifying the exact (1R,2S) configuration ensures reproducibility in asymmetric synthesis and avoids activity loss or off-target effects associated with incorrect stereochemistry.
- [1] Malcomson, T., Kelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., ... & Ramsay, R. R. (2015). cis‐Cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190-3198. View Source
